N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a fluorophenoxy group through an acetamide linkage. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide typically involves the reaction of 3-acetylphenylamine with 4-fluorophenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-(4-fluorophenoxy)benzamide
- N-(3-acetylphenyl)-2-(4-chlorophenoxy)acetamide
- N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide
Uniqueness
N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14FNO3 |
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Molecular Weight |
287.28 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C16H14FNO3/c1-11(19)12-3-2-4-14(9-12)18-16(20)10-21-15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
SSQBADWLRFVYSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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